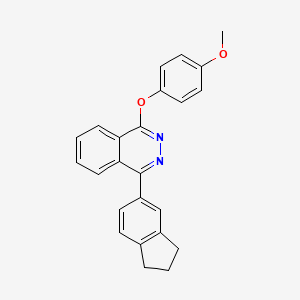

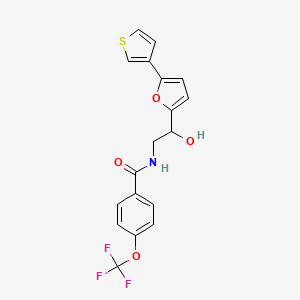

![molecular formula C15H19ClN2O3 B3013281 N-(2-氯苯基)-7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬烷-2-甲酰胺 CAS No. 1396877-24-9](/img/structure/B3013281.png)

N-(2-氯苯基)-7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a carboxamide group (CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds with biological targets . The compound also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spirocyclic structure and the carboxamide group would likely have significant effects on the compound’s three-dimensional shape and its chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo reactions such as hydrolysis or reduction . The spirocyclic structure might also participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and melting/boiling points would be determined by the functional groups present and the overall shape of the molecule .科学研究应用

合成和结构分析

具有氮杂螺结构的化合物,如 N-(2-氯苯基)-7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬烷-2-甲酰胺,被合成并分析了各种结构和物理化学性质。法拉尔等人 (1993) 对与氮杂螺环相关的类似物的抗惊厥活性进行了构效关系研究,采用托普利斯构效关系分析和 CLOG P 相关性等方法,以了解它们的抗惊厥活性 (Farrar 等,1993)。

抗病毒应用

Göktaş 等人 (2012) 探讨了 N-(1-硫杂-4-氮杂螺[4.5]癸-4-基)甲酰胺化合物对流感病毒的抗病毒活性,突出了螺环化合物在开发抗病毒剂中的潜力 (Göktaş 等,2012)。

光化学转化

丸林等人 (1992) 研究了苯并恶嗪衍生物的光化学转化,生成 β-内酰胺化合物。本研究强调了光化学反应在合成复杂结构中的相关性,这可能适用于设计具有氮杂螺骨架的新型化合物 (丸林等人,1992)。

多样性合成

威普夫等人 (2004) 展示了氮杂螺环的多样性合成,提出了获得各种杂环螺环结构的方法。这些方法对于扩展用于各种科学研究应用的螺环化合物库至关重要 (威普夫等人,2004)。

作用机制

Target of Action

The primary target of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is a mammalian integral membrane serine hydrolase responsible for the hydrolysis of a number of primary and secondary fatty acid amides .

Mode of Action

The compound acts as a modulator of FAAH . It interacts with FAAH, inhibiting its activity and thereby affecting the hydrolysis of fatty acid amides . This interaction and the resulting changes can have significant effects on various physiological processes.

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of fatty acid amides, including neuromodulatory compounds such as anandamide and oleamide . These compounds are involved in diverse cellular and physiological effects, affecting various biochemical pathways.

Result of Action

The modulation of FAAH activity by N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can lead to a variety of molecular and cellular effects. These include potential therapeutic effects in treating diseases or conditions associated with FAAH activity, such as acute pain, chronic pain, neuropathic pain, inflammatory pain, and various other conditions .

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses or biological activity. This could include in vitro and in vivo studies to evaluate its potential as a therapeutic agent .

生化分析

Biochemical Properties

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . This interaction inhibits FAAH activity, leading to increased levels of fatty acid amides, which are involved in various physiological processes such as pain modulation and inflammation .

Cellular Effects

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the endocannabinoid system by increasing the levels of endocannabinoids, which are signaling molecules that bind to cannabinoid receptors . This modulation can impact processes such as pain perception, mood regulation, and immune response .

Molecular Mechanism

At the molecular level, N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exerts its effects primarily through the inhibition of FAAH. By binding to the active site of FAAH, it prevents the enzyme from hydrolyzing fatty acid amides, thereby increasing their concentration . This inhibition can lead to enhanced signaling through cannabinoid receptors, affecting various physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FAAH and prolonged elevation of fatty acid amide levels .

Dosage Effects in Animal Models

In animal models, the effects of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide vary with dosage. At lower doses, it effectively inhibits FAAH without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including alterations in liver function and behavioral changes . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is involved in metabolic pathways related to fatty acid amide metabolism. It interacts with FAAH, leading to changes in the levels of various metabolites . The inhibition of FAAH results in increased concentrations of fatty acid amides, which can affect metabolic flux and the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is transported and distributed through passive diffusion and interactions with transport proteins . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments such as cell membranes . This localization is crucial for its interaction with FAAH and subsequent biochemical effects.

Subcellular Localization

The subcellular localization of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is primarily within the endoplasmic reticulum, where FAAH is predominantly located . This localization facilitates its inhibitory action on FAAH and the modulation of fatty acid amide levels . Additionally, post-translational modifications may influence its targeting to specific cellular compartments .

属性

IUPAC Name |

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-14(2)20-9-15(10-21-14)7-18(8-15)13(19)17-12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZMTXYAXBSJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3Cl)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

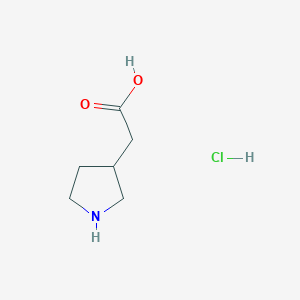

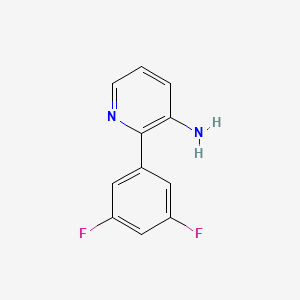

![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)

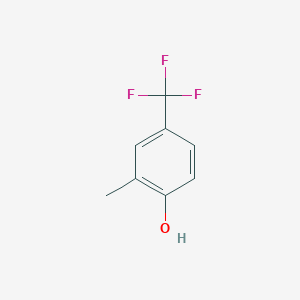

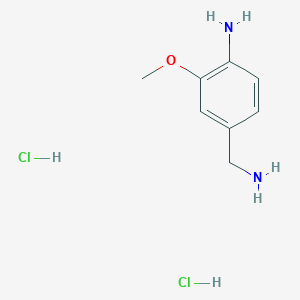

![N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3013200.png)

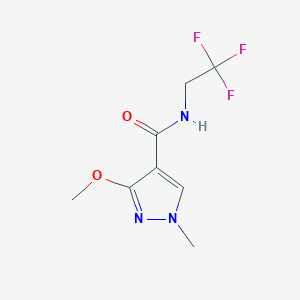

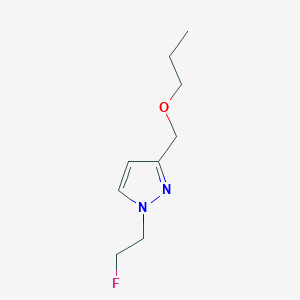

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)

![5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione](/img/structure/B3013214.png)